Product packaging for 5-Oxo-4,5-dihydro-2-furylacetate(Cat. No.:)

5-Oxo-4,5-dihydro-2-furylacetate

Cat. No.: B1260861
M. Wt: 141.1 g/mol
InChI Key: ZPEHSARSWGDCEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxo-4,5-dihydro-2-furylacetate, also known as (4,5-dihydro-5-oxofuran-2-yl)-acetate, is an organic compound belonging to the class of dicarboxylic acids and derivatives . It is scientifically defined as a monocarboxylic acid anion and a secondary metabolite, which may serve roles as defense or signaling molecules in biological systems or arise from the incomplete metabolism of other secondary metabolites .This compound is a key intermediate in the beta-ketoadipate pathway, a major route for the bacterial degradation of aromatic compounds . Its significance in biochemical research is substantial, particularly in the context of environmental biotechnology and synthetic biology. It is identified as a metabolic intermediate in the engineered pathway within E. coli for the conversion of protocatechuate (PCA) into acetyl CoA, a central metabolite . This pathway is a critical component in several iGEM projects aimed at upcycling plastic waste, such as PET, into higher-value biodegradable polymers like PHB (polyhydroxybutyrate) . From a mechanistic perspective, this furylacetate derivative is produced from 3-carboxy- cis,cis -muconate by the enzyme 3-carboxy- cis,cis -muconate cycloisomerase (encoded by the pcaB gene from Pseudomonas putida ), and is a precursor to this compound . The compound's role places it at a crucial point in the metabolic funnel that allows bacteria to transform complex aromatic molecules into standard cellular metabolites.This product is intended for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers working on metabolic engineering, biodegradation of environmental pollutants, and the development of sustainable plastic recycling bioprocesses will find this compound highly valuable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5O4- B1260861 5-Oxo-4,5-dihydro-2-furylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5O4-

Molecular Weight

141.1 g/mol

IUPAC Name

2-(2-oxo-3H-furan-5-yl)acetate

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1H,2-3H2,(H,7,8)/p-1

InChI Key

ZPEHSARSWGDCEX-UHFFFAOYSA-M

Canonical SMILES

C1C=C(OC1=O)CC(=O)[O-]

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving 5 Oxo 4,5 Dihydro 2 Furylacetate

Precursor Compounds and Enzymatic Transformations Leading to 5-Oxo-4,5-dihydro-2-furylacetate Formation

The biosynthesis of this compound occurs through specific enzymatic reactions that transform precursor molecules derived from the breakdown of aromatic compounds. Two major routes leading to its formation are the decarboxylation of (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoate and the metabolic conversion of 3-carboxy-cis,cis-muconate.

Decarboxylation of (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoate

A direct precursor to this compound is (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoate, a compound also referred to as 4-carboxymuconolactone qmul.ac.uk. The formation of this compound is achieved through a decarboxylation reaction, which involves the removal of a carboxyl group as carbon dioxide.

This reaction is catalyzed by the enzyme 4-carboxymuconolactone decarboxylase (EC 4.1.1.44) qmul.ac.ukwikipedia.orgcreative-enzymes.com. This enzyme belongs to the carboxy-lyase family and specifically acts on (R)-2-carboxy-2,5-dihydro-5-oxofuran-2-acetate to yield 4,5-dihydro-5-oxofuran-2-acetate (this compound) and CO2 qmul.ac.ukosmarks.net. This enzymatic step is a crucial part of the benzoate (B1203000) degradation pathway wikipedia.orgosmarks.net.

Enzyme Details: 4-carboxymuconolactone decarboxylase
Systematic Name (R)-2-carboxy-2,5-dihydro-5-oxofuran-2-acetate carboxy-lyase (4,5-dihydro-5-oxofuran-2-acetate-forming) qmul.ac.uk
EC Number 4.1.1.44 qmul.ac.ukwikipedia.org
Reaction (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoate ⇌ this compound + CO₂ qmul.ac.uk
Pathway Benzoate degradation via hydroxylation, Beta-ketoadipate pathway wikipedia.org

Conversion from 3-carboxy-cis,cis-muconate in Bacterial Metabolism

In bacterial metabolism, 3-carboxy-cis,cis-muconate is a key intermediate in the protocatechuate branch of the β-ketoadipate pathway nih.gov. It is formed from the aromatic ring cleavage of protocatechuate (3,4-dihydroxybenzoate) by the enzyme protocatechuate 3,4-dioxygenase wikipedia.org.

3-carboxy-cis,cis-muconate itself is not the direct precursor that undergoes decarboxylation. Instead, it is first converted into a lactone. In many aerobic bacteria, the enzyme 3-carboxy-cis,cis-muconate cycloisomerase catalyzes the conversion of 3-carboxy-cis,cis-muconate to (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoate (4-carboxymuconolactone) nih.govwikipedia.org. This product then serves as the substrate for the decarboxylation reaction described previously (Section 2.1.1) to form this compound.

Integration of this compound within the Beta-Ketoadipate Pathway

The β-ketoadipate pathway is a central metabolic sequence employed by a wide range of soil bacteria and some fungi for the degradation of aromatic compounds nih.govresearchgate.net. This pathway funnels a variety of natural and xenobiotic aromatic molecules into two main intermediates, catechol and protocatechuate, which are then further metabolized nih.govasm.org. This compound (as β-ketoadipate enol-lactone) is a cornerstone intermediate where the two main branches of this pathway converge.

The pathway ultimately converts these aromatic compounds into intermediates of the tricarboxylic acid (TCA) cycle, namely succinyl-CoA and acetyl-CoA, allowing the organism to utilize them as carbon and energy sources nih.govresearchgate.net.

Role in Aromatic Compound Catabolism and Degradation

The β-ketoadipate pathway is responsible for the breakdown of numerous aromatic compounds derived from both natural sources, like the plant polymer lignin, and environmental pollutants nih.govasm.org. The pathway is highly conserved across diverse bacteria nih.gov.

Compounds degraded via the protocatechuate branch, leading to the formation of 4-carboxymuconolactone and subsequently this compound, include:

p-Cresol

4-Hydroxybenzoate nih.gov

Vanillate ebi.ac.uk

Compounds degraded via the catechol branch, also leading to this compound, include:

Phenol researchgate.net

Benzoate researchgate.net

Various aromatic hydrocarbons and amino aromatics nih.gov

Intermediary Role in Catechol Degradation Subpathways

Catechol is a pivotal intermediate in the degradation of many aromatic compounds nih.gov. Its degradation primarily proceeds via the ortho-cleavage pathway, which is the catechol branch of the β-ketoadipate pathway nih.govresearchgate.net.

The key enzymatic steps involved in the conversion of catechol to this compound are:

Catechol 1,2-dioxygenase : This enzyme cleaves the aromatic ring of catechol to form cis,cis-muconate nih.gov.

cis,cis-Muconate cycloisomerase : This enzyme then converts cis,cis-muconate into muconolactone nih.gov.

Muconolactone isomerase : This isomerase catalyzes the conversion of muconolactone into β-ketoadipate enol-lactone, which is this compound nih.govresearchgate.net.

This sequence of reactions effectively transforms the opened aromatic ring into the lactone intermediate that is central to the β-ketoadipate pathway.

Catechol ortho-Cleavage Pathway
Starting Substrate Catechol
Enzyme 1 Catechol 1,2-dioxygenase
Intermediate 1 cis,cis-Muconate
Enzyme 2 cis,cis-Muconate cycloisomerase
Intermediate 2 Muconolactone
Enzyme 3 Muconolactone isomerase
Product β-Ketoadipate enol-lactone (this compound)

Cellular Regulation and Homeostasis of Furanone Metabolites

The cellular concentration of furanone metabolites, including this compound, also known as beta-ketoadipate enol-lactone, is meticulously controlled through a complex network of regulatory mechanisms. This ensures that the metabolic flux through pathways such as the beta-ketoadipate pathway is aligned with the cell's physiological requirements, preventing the accumulation of potentially toxic intermediates and optimizing the utilization of carbon sources. The primary mode of regulation is at the transcriptional level, governing the synthesis of enzymes involved in the biosynthesis and degradation of these compounds.

In many soil-dwelling microorganisms, the genes encoding the enzymes of the beta-ketoadipate pathway are organized into operons, allowing for coordinated regulation. The expression of these operons is often controlled by transcriptional regulators that respond to the presence of specific aromatic compounds or pathway intermediates.

A key regulatory protein in several bacterial species is PcaR, which belongs to the IclR family of transcriptional regulators. In Sinorhizhobium meliloti, PcaR positively regulates the expression of the pcaIJF operon, which is responsible for converting β-ketoadipate into succinate and acetyl-CoA. The expression of this operon is induced by β-ketoadipate itself, indicating a feed-forward regulatory mechanism. PcaR's own transcription is negatively autoregulated. asm.org Similarly, in Agrobacterium tumefaciens, an IclR-type regulator, also named PcaR, controls the pcaIJF operon with β-ketoadipate acting as an effector molecule. asm.org In Pseudomonas putida, the expression of genes in the beta-ketoadipate pathway is also under the control of PcaR, with β-ketoadipate serving as an inducing metabolite. asm.org

Another IclR-type regulator, PcaU, is found in Acinetobacter baylyi. PcaU functions as both a repressor and an activator of the pcaIJFBDKCHG operon, with protocatechuate acting as the inducer. asm.org This dual functionality allows for a fine-tuned response to the availability of the initial substrate.

The regulation of the beta-ketoadipate pathway can also be subject to more complex phenomena such as carbon catabolite repression (CCR), cross-regulation, and vertical regulation, as observed in Acinetobacter baylyi. researchgate.net CCR ensures that preferred carbon sources, like succinate and acetate (B1210297), are utilized first by repressing the expression of operons involved in the degradation of less favorable aromatic compounds. researchgate.net This repression is mediated in part by the Crc (catabolite repression control) protein. researchgate.net

Cross-regulation between different branches of the beta-ketoadipate pathway also contributes to metabolic homeostasis. In Acinetobacter sp. strain ADP1, the transcriptional regulators BenM and CatM, which activate genes for benzoate catabolism, can indirectly prevent the expression of pobA, a gene involved in the degradation of 4-hydroxybenzoate. nih.gov This is thought to occur by lowering the uptake of 4-hydroxybenzoate, demonstrating a hierarchical control over substrate utilization. nih.gov

Vertical regulation, where an intermediate of a pathway represses the expression of genes for its own formation, is another layer of control. For instance, in Acinetobacter baylyi, the presence of protocatechuate leads to the transcriptional repression of the vanA,B- and hca-encoded funneling pathways. researchgate.net

The enzyme β-ketoadipate enol-lactone hydrolase (PcaD) is responsible for the conversion of β-ketoadipate enol-lactone to β-ketoadipate. asm.org A mutation in the pcaD gene can block this step of the pathway, leading to the accumulation of the enol-lactone and preventing the formation of the inducer molecule, β-ketoadipate, thereby affecting the regulation of downstream genes. asm.org

The table below summarizes the key transcriptional regulators involved in the beta-ketoadipate pathway and their functions in different bacterial species.

RegulatorTypeOrganismTarget Gene/OperonEffector/InducerRegulatory Action
PcaRIclRSinorhizhobium melilotipcaIJFβ-ketoadipatePositive Regulation
PcaRIclRAgrobacterium tumefacienspcaIJFβ-ketoadipateNot specified
PcaRIclRPseudomonas putidapca genesβ-ketoadipateNot specified
PcaUIclRAcinetobacter baylyipcaIJFBDKCHGProtocatechuateRepressor and Activator
BenMLysRAcinetobacter sp. strain ADP1ben genesBenzoateActivator
CatMLysRAcinetobacter sp. strain ADP1cat genesCatecholActivator
PcaQLysRSinorhizhobium melilotipcaDCHGBNot specifiedNot specified

This intricate regulatory network ensures that the catabolism of aromatic compounds via the beta-ketoadipate pathway, and thus the cellular levels of intermediates like this compound, are tightly controlled to maintain metabolic homeostasis.

Enzymology and Biocatalysis Associated with 5 Oxo 4,5 Dihydro 2 Furylacetate

Characterization of Key Enzymes Involved in 5-Oxo-4,5-dihydro-2-furylacetate Metabolism

The transformation of this compound is a critical step in the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds by soil bacteria and fungi. Several key enzymes are involved in its formation and subsequent conversion, each with specific activities and substrate preferences.

4-Carboxymuconolactone Decarboxylase Activity and Substrate Specificity

4-Carboxymuconolactone decarboxylase (CMD), classified under EC 4.1.1.44, is a pivotal enzyme that directly produces this compound. wikipedia.orggenome.jp It catalyzes the decarboxylation of 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate (also known as 4-carboxymuconolactone) to yield this compound and carbon dioxide. wikipedia.orgebi.ac.ukigem.org This reaction is an essential step in the degradation pathway of protocatechuate, a common intermediate in the breakdown of various aromatic compounds. igem.org

The enzyme belongs to the lyase family, specifically the carboxy-lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.org The systematic name for this enzyme class is 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate carboxy-lyase (4,5-dihydro-5-oxofuran-2-acetate-forming). wikipedia.org Studies on CMD from Pseudomonas putida have shown that the enzyme has a broad optimal pH range, functioning effectively between pH 6.5 and 8.0. igem.org The estimated molecular weight of this enzyme is approximately 93,000 Daltons. igem.org

In some organisms, such as Rhodococcus opacus, the 4-carboxymuconolactone decarboxylase activity is part of a merged enzyme that also possesses 3-oxoadipate (B1233008) enol-lactone-hydrolyzing activity. ebi.ac.uk This fusion of enzymatic activities in a single protein highlights the metabolic efficiency that can be achieved in microbial degradation pathways. ebi.ac.uk

EnzymeEC NumberReactionSubstrateProduct
4-Carboxymuconolactone Decarboxylase4.1.1.44Decarboxylation2-carboxy-2,5-dihydro-5-oxofuran-2-acetateThis compound + CO2

Dienelactone Hydrolases and their Catalytic Mechanisms

Dienelactone hydrolases (DLH), with the EC number 3.1.1.45, are another crucial group of enzymes in the degradation of chloroaromatic compounds. plos.org These enzymes catalyze the hydrolysis of dienelactones to maleylacetate. nih.govebi.ac.uk While not directly acting on this compound, their mechanism and structure provide valuable insights into the broader family of hydrolases that metabolize related lactone compounds.

DLH from Pseudomonas knackmussii (formerly Pseudomonas sp. B13) is a well-studied example. plos.orgebi.ac.uk It is a member of the α/β hydrolase superfamily and uniquely employs a catalytic triad (B1167595) of Cysteine-Histidine-Aspartate, in contrast to the more common Serine-Histidine-Aspartate triad found in many proteases. ebi.ac.uknih.gov The proposed catalytic mechanism involves a nucleophilic attack by the Cys123 thiolate on the acyl carbon of the dienelactone substrate, forming a tetrahedral intermediate. ebi.ac.uk This intermediate then collapses, leading to the opening of the lactone ring and the formation of an enolate intermediate, which is subsequently protonated to form an acyl-enzyme intermediate. ebi.ac.uk The final step is the hydrolysis of this intermediate, releasing the product and regenerating the active site. ebi.ac.uk

Inhibitor binding studies suggest that the substrate is held in the active site by hydrophobic interactions around the lactone ring and by ionic interactions between its carboxylate group and arginine residues. nih.gov Interestingly, unlike proteases, DLH appears to protonate the leaving group only after the collapse of the initial tetrahedral intermediate, which renders it unable to hydrolyze amide analogs of its ester substrate. nih.gov

3-Oxoadipate Enol-Lactone Hydrolase Investigations

3-Oxoadipate enol-lactone hydrolase, also known as carboxymethylbutenolide lactonase (EC 3.1.1.24), is the enzyme responsible for hydrolyzing this compound (referred to as 3-oxoadipate enol-lactone in some literature) to 3-oxoadipate. wikipedia.orgexpasy.orgnih.gov This reaction is a critical step in the benzoate (B1203000) degradation pathway. wikipedia.org The systematic name for this enzyme is 4-carboxymethylbut-3-en-4-olide enol-lactonohydrolase. wikipedia.orgqmul.ac.uk

This enzyme belongs to the family of hydrolases that act on carboxylic ester bonds. wikipedia.org Investigations into this enzyme from Pseudomonas cepacia have shown that it can be purified to apparent homogeneity. ebi.ac.uk Interestingly, in Rhodococcus opacus, the gene for this hydrolase, typically denoted as pcaD, is fused with pcaC, the gene for 4-carboxymuconolactone decarboxylase. ebi.ac.uk This results in a bifunctional enzyme where the two sequential catalytic activities cannot be separated by chromatography. ebi.ac.uk

The enol-lactone hydrolase (ELH) class of enzymes is a target for protein engineering studies, with the goal of optimizing the bioremediation of aromatic pollutants. nih.gov

EnzymeEC NumberReactionSubstrateProduct
3-Oxoadipate Enol-Lactone Hydrolase3.1.1.24HydrolysisThis compound + H₂O3-oxoadipate

5-Oxo-4,5-Dihydropyrrole-2-Carboxylate Amidase Activity and Biochemical Relevance

While not directly involved in the metabolism of the furanone "this compound", the study of analogous pyrrole (B145914) structures and their enzymatic transformations provides valuable comparative insights into lactam/amide hydrolysis. The compound 5-oxo-4,5-dihydropyrrole-2-carboxylic acid and its derivatives are structurally related to this compound, with a nitrogen atom replacing the oxygen in the heterocyclic ring.

Enzymes that act on these pyrrole-based compounds, such as amidases, are biochemically relevant for understanding the principles of ring-opening reactions in five-membered heterocycles. For instance, the synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide has been achieved through the cyclization of a glycine-derived enamino amide. mdpi.com This highlights the synthetic routes to these compounds and the potential for enzymatic activity to either form or break the amide bond in the pyrrolinone ring. The study of such enzymes can inform our understanding of substrate specificity and catalytic mechanisms that may have parallels in the furanone-metabolizing enzymes.

Structural Biology of this compound-Metabolizing Enzymes

Understanding the three-dimensional structures of the enzymes that metabolize this compound is fundamental to elucidating their catalytic mechanisms and substrate specificity. X-ray crystallography has been a key technique in this endeavor.

As of late 2007, a crystal structure for 4-carboxymuconolactone decarboxylase has been solved, bearing the PDB accession code 2AF7. wikipedia.org This structural information provides a molecular basis for understanding how the enzyme recognizes its substrate, 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate, and facilitates the decarboxylation reaction to produce this compound.

For 3-oxoadipate enol-lactonase (PcaD), structural studies, including a product analog-bound form, have shed light on the role of its divergent cap domain. nih.gov This domain is multifunctional and plays a role in the enzyme's catalytic activity. nih.gov

Engineering and Optimization of Biocatalytic Systems for this compound Transformations

The enzymes involved in the metabolism of this compound are prime candidates for protein engineering and the development of optimized biocatalytic systems. mdpi.com Such systems are highly sought after for applications in bioremediation and green chemistry. researchgate.net The goal of engineering these enzymes is often to enhance their stability, activity, and substrate range for industrial applications. dtu.dk

Systems biocatalysis is an approach that considers the entire reaction pathway, including the discovery of new biocatalysts, optimization of their function, and the construction of efficient synthetic pathways. nih.gov This can involve creating whole-cell systems that co-express multiple enzymes in a reaction cascade. nih.gov For instance, engineering a microorganism to efficiently convert a pollutant aromatic compound into a harmless metabolite would involve optimizing the expression and activity of all the enzymes in the degradation pathway, including those that produce and consume this compound.

Reaction optimization is another critical aspect, which can involve screening for compatible co-solvents and adjusting reaction conditions to maximize the efficiency of the biocatalyst. nih.gov Furthermore, enzyme immobilization techniques are being developed to create stable and reusable biocatalytic systems, such as in biocatalytic membrane reactors. researchgate.net These approaches are crucial for the development of scalable and economically viable biocatalytic processes for the transformation of compounds like this compound. dtu.dk

Chemical Synthesis and Derivatization Strategies for 5 Oxo 4,5 Dihydro 2 Furylacetate and Analogues

Established Synthetic Routes to the 5-Oxo-4,5-dihydro-2-furylacetate Core Structure

The construction of the 5-oxo-4,5-dihydrofuran ring system, a class of compounds often referred to as butenolides, can be achieved through several strategic synthetic pathways. These methods focus on efficiently forming the heterocyclic ring and installing the acetate (B1210297) side chain.

The Wittig reaction is a powerful and widely used method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. researchgate.net This methodology has been effectively adapted for the synthesis of enol-lactones like the this compound core by reacting cyclic anhydrides with stabilized phosphoranes. google.com

A key approach involves the reaction between a cyclic anhydride (B1165640), such as succinic anhydride, and a stabilized phosphorane like t-butoxycarbonylmethylenetriphenylphosphorane. google.com This reaction proceeds stereoselectively, typically yielding the E-isomer of the resulting enol-lactone ester. The reaction is considered to be under kinetic control. google.com The resulting t-butyl ester can then be converted to the corresponding carboxylic acid under acidic conditions without causing isomerization of the double bond. google.com This method provides unambiguous control over the stereochemistry of the final product. google.com

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the anhydride, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. researchgate.net This ring subsequently fragments to yield the final alkene (the enol-lactone) and triphenylphosphine (B44618) oxide. researchgate.net

Table 1: Wittig Reaction for Enol-Lactone Synthesis

Anhydride Substrate Phosphorane Reagent Product Type Stereoselectivity
Succinic Anhydride t-Butoxycarbonylmethylenetriphenylphosphorane t-Butyl 5-oxo-2,5-dihydrofuran-2-ylideneacetate E-isomer favored
Phthalic Anhydride Ethoxycarbonylmethylenetriphenylphosphorane Ethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylideneacetate E-isomer favored
Glutaric Anhydride (Methylthio)carbonylmethylenetriphenylphosphorane S-Methyl 6-oxo-3,4,5,6-tetrahydropyran-2-ylideneethanethioate E-isomer favored

Data synthesized from research findings. google.com

Cyclodehydration is a fundamental strategy for the formation of heterocyclic rings, including furans and furanones (butenolides). This approach typically involves the removal of a water molecule from an acyclic precursor to induce ring closure. In the context of this compound, this would involve the cyclization of a γ-keto acid.

One established pathway involves the acid-catalyzed dehydration of 5-keto-D-gluconic acid, a keto-sugar that exists in furanose tautomeric forms. This predisposition allows for its dehydration to form 5-formyl-2-furoic acid, demonstrating the principle of forming a furan (B31954) ring from a keto-acid precursor. youtube.com The general mechanism for the cyclization of a hydroxy acid to a lactone (the core of the furanone structure) involves an intramolecular nucleophilic attack by the hydroxyl group on the carboxylic acid's carbonyl carbon, followed by the elimination of water. researchgate.net

For the synthesis of substituted furans, cyclodehydration of α-phenoxy ketones promoted by a strong dehydrating agent like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) provides an efficient route, highlighting the utility of potent reagents to drive the ring-closing dehydration. organic-chemistry.org

Intramolecular cyclization represents a broad class of reactions where a single molecule containing two reactive functional groups reacts to form a cyclic product. For the synthesis of the furanone core, various intramolecular strategies can be employed.

One such method is the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which yields 5-aryl-3(2H)-furanones under mild conditions. nih.gov This demonstrates a pathway where a pre-formed carbon skeleton containing a keto group and a suitable leaving group undergoes ring closure.

Another fundamental approach is the intramolecular esterification of a γ-hydroxy- or γ-keto-acid (which can exist in a cyclic hemiacetal form). This reaction, often acid-catalyzed, results in the formation of the five-membered lactone ring characteristic of butenolides. researchgate.net Furthermore, more complex cascade reactions, such as a cyclization/allylic alkylation sequence promoted by Rh(II)/Pd(0) catalysts on α-diazo-δ-keto-esters, can efficiently produce highly substituted 3(2H)-furanones. nih.gov

Design and Synthesis of Structural Analogues and Derivatives of this compound

The modification of the core this compound structure allows for the exploration of structure-activity relationships and the development of new chemical entities. Key derivatization strategies include the introduction of fluorine atoms and the preparation of hydrazono compounds.

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. nih.gov The synthesis of fluorinated analogues of 2-furylacetate can be approached through several strategies.

One common method is to utilize fluorinated precursors in the synthetic sequence. nih.gov For example, a fluorinated cyclic anhydride or a fluorinated phosphorus ylide could be used in the Wittig reaction described in section 4.1.1. This would incorporate fluorine atoms into specific positions of the final furanone structure.

Alternatively, late-stage fluorination can be employed. Asymmetric fluorinative dearomatization of tryptamine (B22526) derivatives using an electrophilic fluorine source like Selectfluor demonstrates a method to introduce fluorine while creating stereogenic centers. organic-chemistry.org Another advanced technique is the enantioselective sequential Nazarov cyclization followed by electrophilic fluorination, catalyzed by cobalt complexes. organic-chemistry.org These strategies could potentially be adapted to introduce fluorine into the furanone ring or the acetate side chain of the target molecule.

Hydrazono compounds, characterized by the C=N-NH- moiety, are important pharmacophores. Derivatives of the furan ring bearing this functional group can be readily synthesized. The typical method involves the condensation reaction between a furan aldehyde and a hydrazine (B178648) derivative.

For instance, substituted thiosemicarbazides react with 5-substituted-furan-2-carbaldehydes in methanol (B129727) at elevated temperatures to produce the corresponding 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. The furan-2-carbaldehyde precursor itself can be synthesized via methods like the Vilsmeier-Haack reaction using furan.

Similarly, the reaction of cyanoacetylhydrazine with furan-2-aldehyde yields a hydrazide-hydrazone derivative, 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide. This reaction proceeds efficiently and provides a scaffold for further chemical modifications.

Table 2: Synthesis of Furan-2-carbonyl Hydrazono Derivatives

Furan Aldehyde Hydrazine Reagent Product Type
5-Bromofuran-2-carbaldehyde Thiosemicarbazide 2-((5-Bromofuran-2-yl)methylene)hydrazine-1-carbothioamide
Furan-2-carbaldehyde Cyanoacetylhydrazine 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide
5-Iodofuran-2-carbaldehyde Thiosemicarbazide 2-((5-Iodofuran-2-yl)methylene)hydrazine-1-carbothioamide

Data synthesized from research findings.

Stereochemical Control and Chiral Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, a substituted butenolide, requires precise control over the three-dimensional arrangement of atoms. The development of catalytic asymmetric reactions has provided powerful tools for achieving high levels of stereoselectivity in the formation of the butenolide core. acs.org Optically active γ-butenolides are significant chiral building blocks for creating a variety of biologically active and complex molecules. acs.orgnih.gov The functional groups within the furanone structure allow for numerous chemical transformations. acs.org

Strategies for stereochemical control primarily revolve around enantioselective reactions where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. Key methodologies that have been successfully applied to the synthesis of chiral butenolides, and are therefore relevant to the synthesis of this compound isomers, include the vinylogous Mukaiyama aldol (B89426) reaction, Mannich reaction, and Michael addition. nih.govrug.nl

Enantioselective Vinylogous Mukaiyama Aldol Reaction (VMAR)

A significant breakthrough in the catalytic, enantioselective synthesis of γ-butenolides was the development of the vinylogous Mukaiyama aldol reaction (VMAR). nih.gov This reaction involves the addition of a silyloxyfuran, such as 2-(trimethylsilyloxy)furan (TMSOF), to an aldehyde in the presence of a chiral Lewis acid catalyst.

In a pioneering study, the reaction between TMSOF and an achiral aldehyde was catalyzed by a titanium complex derived from Ti(OiPr)₄ and (R)-1,1'-binaphthol (BINOL). This system was found to produce the desired γ-butenolide with a high level of enantiomeric excess (ee). nih.gov An interesting autoinductive process was observed where the product of the reaction enhances the stereoselectivity. nih.gov The choice of catalyst and ligands is crucial for controlling the stereochemical outcome. For instance, the use of a Zn(OTf)₂ and a pybox ligand in the presence of water-containing solvents can influence the regioselectivity of the reaction, leading to C-3 substituted α-butenolides. acs.org

Table 1: Representative Enantioselective Vinylogous Mukaiyama Aldol Reactions for Butenolide Synthesis

Catalyst SystemReactantsProduct TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Ti(OiPr)₄ / (R)-BINOL2-(trimethylsilyloxy)furan, Achiral aldehydesyn-γ-Butenolide96%- nih.gov
Cu(ClO₄)₂·6H₂O / Bisoxazoline ligandSilyl enol ether, α-keto-β,γ-unsaturated-keto phosphonateanti-Phosphonate-containing γ-butenolideHighHigh nih.gov
Zn(OTf)₂ / Pybox ligand2-(trimethylsilyloxy)furan, AldehydeC-3 substituted α-butenolideGood- acs.org

Enantioselective Vinylogous Mannich (VM) Reaction

The vinylogous Mannich (VM) reaction is another powerful tool for the asymmetric synthesis of butenolides, specifically for introducing nitrogen-containing functional groups. The first catalytic, enantioselective VM reactions of 2-silyloxyfuran with an aldimine were reported using a chiral titanium complex. nih.gov This approach yielded 5-substituted aminoalkyl γ-butenolides with moderate enantioselectivity. nih.gov

Subsequent developments have led to highly efficient silver-catalyzed asymmetric VM reactions. The combination of silver acetate with phosphine-Schiff base ligands or monophosphine ligands has proven to be an effective catalytic system, affording butenolide adducts with high to excellent selectivity. acs.orgnih.gov

Table 2: Catalytic Enantioselective Vinylogous Mannich Reactions for Butenolide Synthesis

Catalyst SystemReactantsProduct TypeEnantiomeric Excess (ee)Reference
Ti(OiPr)₄ / (S)-BINOL2-Silyloxyfuran, Aldiminesyn-5-Substituted aminoalkyl γ-butenolide48% nih.gov
Silver Acetate / Phosphine-Schiff base ligand2-Silyloxyfuran, AldimineButenolide adductHigh to Excellent acs.orgnih.gov

Organocatalytic and Other Asymmetric Approaches

Organocatalysis has emerged as a green and powerful alternative to metal-based catalysis for the synthesis of chiral molecules. nih.gov The first enantioselective organocatalytic Mukaiyama-Michael reaction of silyloxyfurans with α,β-unsaturated aldehydes was achieved using a chiral imidazolidinone catalyst. acs.org This method provides a novel route to highly functionalized and enantiomerically enriched butenolides. acs.org

Furthermore, sequential one-pot reactions using organocatalysts have been developed for the enantiospecific total synthesis of various butenolide natural products. nih.gov These methods often involve an organocatalytic reductive coupling as a key step. nih.gov The use of inherited chirality from a starting material, such as a carbohydrate, is another effective strategy for the enantioselective synthesis of heterocycles. mdpi.com

The synthesis of α-substituted butenolides can be achieved from commercially available starting materials like tetronic acid and various carboxylic acids in a multi-step process. researchgate.net This route has been successfully applied to the total synthesis of natural products such as (+)-ancepsenolide. researchgate.net

Advanced Analytical Methodologies for Research on 5 Oxo 4,5 Dihydro 2 Furylacetate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental for isolating 5-Oxo-4,5-dihydro-2-furylacetate from complex sample mixtures and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile or thermally unstable compounds like this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of this compound, a C18 column is typically employed. The mobile phase often consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The addition of an acid, such as acetic or formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and retention. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the absorbance maximum of the compound's chromophore. nih.gov

Method validation is crucial for ensuring reliable quantification. Key validation parameters include linearity, precision, accuracy, and sensitivity (limits of detection and quantification). nih.gov

Table 1: Illustrative HPLC-DAD Method Parameters for this compound Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile Gradient elution allows for efficient separation from other matrix components. Acid improves peak shape.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns. nih.gov
Detection DAD, monitoring at ~220-260 nm The α,β-unsaturated lactone system acts as a chromophore for UV detection.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in complex biological samples, making it suitable for metabolite profiling. researchgate.net Due to the low volatility of this compound, which contains a carboxylic acid group, derivatization is a necessary prerequisite for GC analysis. This process replaces the active hydrogen on the carboxylic acid with a nonpolar group, increasing the compound's volatility and thermal stability. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents like diazomethane.

Once derivatized, the analyte is separated from other metabolites on a capillary column (e.g., DB-5ms) based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification by comparison with spectral libraries like NIST/EPA/NIH. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex biological matrices such as bacterial culture supernatants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity. nih.gov This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

The method is particularly advantageous as it often requires minimal sample cleanup. nih.gov An internal standard, such as a stable-isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound), is typically added to the sample to ensure accurate quantification. researchgate.net

Following chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid. In the mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. For lactone-containing structures, a common fragment ion at m/z 102 corresponding to the lactone ring can be observed, providing high specificity. nih.gov By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), detection limits in the picomolar range can be achieved even in complex samples. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Quantification

Parameter Setting Purpose
Chromatography Reversed-Phase HPLC As described in section 5.1.1.
Ionization Source Electrospray Ionization (ESI), Negative Mode Efficiently generates the [M-H]⁻ ion from the carboxylic acid.
Precursor Ion (Q1) m/z 141.0 Selects the deprotonated molecular ion of this compound. nih.gov
Product Ion (Q3) To be determined empirically (e.g., m/z 97, 81) A characteristic fragment ion resulting from the collision-induced dissociation of the precursor.

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. researchgate.net |

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation and confirmation of organic molecules in solution. ethernet.edu.et One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the connectivity of atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl proton, the methylene (B1212753) protons of the acetate (B1210297) group, and the methylene protons within the furanone ring. The ¹³C NMR spectrum would display signals for the carbonyl carbons (lactone and acetate), the sp² carbons of the double bond, and the sp³ carbons of the methylene groups. researchgate.net The chemical shifts and coupling constants of these signals are diagnostic of the specific chemical environment of each nucleus, allowing for complete structural assignment. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C=O (Lactone) - ~175 Typical chemical shift for a carbonyl in a five-membered lactone ring.
C=O (Acetate) - ~172 Standard chemical shift for a carboxylic acid carbonyl.
C=CH ~6.0 ~118 The vinyl proton is deshielded by the adjacent oxygen and double bond.
=C-O - ~150 The sp² carbon is significantly deshielded by the attached oxygen.
O=C-CH₂ ~2.9 ~40 Methylene protons adjacent to a carbonyl group.
=CH-CH₂ ~3.5 ~30 Methylene protons adjacent to a double bond and acetate group.

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. rsc.org

UV/Visible Spectroscopy for Detection and Reaction Monitoring

UV/Visible spectroscopy is a straightforward and valuable technique for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. The structure of this compound contains an α,β-unsaturated lactone system, which constitutes an effective chromophore.

This property is exploited in HPLC systems equipped with UV-Vis or DAD detectors for quantification. nih.gov Furthermore, UV/Vis spectroscopy can be used to monitor the progress of chemical or enzymatic reactions where this compound is either a reactant or a product. mdpi.com By monitoring the change in absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the 220-260 nm range for this type of chromophore, the reaction kinetics can be studied in real-time. A calibration curve relating absorbance to concentration allows for the quantification of the compound throughout the reaction. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, IR spectroscopy provides a characteristic fingerprint, allowing for its structural confirmation. The molecule possesses several key functional groups whose vibrational modes can be predicted and observed in an IR spectrum.

The primary functional groups contributing to the IR spectrum of this compound are the lactone (cyclic ester) carbonyl group, the acetate ester carbonyl group, the endocyclic C=C double bond, the C-O bonds of the ester and ether linkages, and the CH₂ groups of the furanone ring and acetate side chain.

The analysis of related α,β-unsaturated γ-lactones and ester compounds provides a basis for assigning the expected vibrational frequencies. The lactone carbonyl (C=O) stretching vibration is typically observed at a high frequency due to ring strain. The acetate carbonyl stretch will appear in the characteristic region for esters. The C=C stretching within the furanone ring and the various C-O stretching vibrations further confirm the molecule's structure.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Lactone Carbonyl (C=O)Stretching~1780 - 1750Strong
Acetate Carbonyl (C=O)Stretching~1750 - 1735Strong
Alkene (C=C)Stretching~1680 - 1620Medium to Weak
Ester C-OAsymmetric Stretch~1250 - 1150Strong
Ether C-O (in ring)Stretching~1100 - 1000Strong
Methylene (CH₂)Asymmetric/Symmetric Stretch~2960 - 2850Medium
Methylene (CH₂)Scissoring~1470 - 1450Medium

Note: The exact positions of the absorption bands can be influenced by the sample's physical state (solid, liquid, or in solution) and intermolecular interactions.

Sample Preparation and Extraction Protocols for Diverse Research Applications

Effective sample preparation is critical for the reliable analysis of this compound, particularly from complex biological or environmental matrices. Given that this compound is a polar, acidic metabolite found in aqueous environments such as bacterial cultures, Solid-Phase Extraction (SPE) is a highly suitable method for its isolation and concentration. nih.govnih.gov The choice of SPE sorbent and elution solvents is tailored to the physicochemical properties of the analyte.

A common approach involves using a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent or a weak anion exchange (WAX) sorbent. researchgate.net HLB sorbents can retain a wide range of compounds, making them ideal for initial screening, while WAX sorbents are specifically designed to retain acidic compounds like this compound, which possesses a carboxylic acid-like character in its hydrolyzed form or as its parent acid. chromatographyonline.comnih.gov

The general protocol for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. For aqueous samples like culture supernatants, pH adjustment prior to loading can significantly improve retention on the sorbent. researchgate.netsigmaaldrich.com

Table 2: Generalized Solid-Phase Extraction (SPE) Protocol for this compound from Aqueous Samples

StepProcedurePurposeTypical Solvents/Reagents
1. Conditioning Pass an organic solvent through the cartridge, followed by water or a buffer.To activate the sorbent and ensure reproducible retention. chromatographyonline.com1-2 column volumes of methanol or acetonitrile, followed by 1-2 column volumes of acidified water (e.g., pH 2-3).
2. Sample Loading Adjust sample pH to < 4 to ensure the analyte is in its neutral, protonated form. Pass the sample slowly through the cartridge.To retain the analyte on the sorbent via hydrophobic or ion-exchange interactions. sigmaaldrich.comSample acidified with formic acid or phosphoric acid.
3. Washing Pass a weak organic solvent or acidified water through the cartridge.To remove unretained, hydrophilic, and non-target compounds. sigmaaldrich.com1-2 column volumes of acidified water or 5% methanol in acidified water.
4. Elution Pass a strong organic solvent, sometimes containing a basic modifier, through the cartridge.To disrupt the analyte-sorbent interactions and collect the purified analyte. researchgate.net1-2 column volumes of methanol, acetonitrile, or methanol with a small percentage of ammonia (B1221849) or other base.

This protocol can be adapted based on the specific matrix and the subsequent analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), the latter often requiring a derivatization step to increase volatility. specartridge.com

Ecological and Environmental Research Applications of 5 Oxo 4,5 Dihydro 2 Furylacetate

Role of 5-Oxo-4,5-dihydro-2-furylacetate in Microbial Degradation of Hydrocarbons

This compound is a key metabolic intermediate in the 3-oxoadipate (B1233008) pathway, a central route for the aerobic degradation of a wide range of aromatic hydrocarbons by soil bacteria and fungi. nih.govnih.gov This pathway allows microorganisms to utilize these complex organic molecules as a source of carbon and energy. The process generally involves the conversion of diverse aromatic compounds into one of two central intermediates, catechol or protocatechuate. These are then further processed through a series of enzymatic reactions that converge to form this compound.

Microorganisms such as Pseudomonas and Rhodococcus species are well-documented for their ability to degrade aromatic hydrocarbons via the 3-oxoadipate pathway. nih.gov For instance, in the degradation of methylaromatics by Pseudomonas reinekei MT1, a modified 3-oxoadipate pathway is employed where a hydrolase is responsible for opening the lactone ring of an intermediate to proceed with the metabolic pathway. nih.gov Similarly, Rhodococcus opacus utilizes this pathway to break down a variety of hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs). mdpi.com

The degradation efficiency of these microorganisms can be significant. Studies on Rhodococcus opacus PD630 have demonstrated its capability to degrade various PAHs with high efficiency, while also accumulating lipids, making it a candidate for biofuel production from contaminants. mdpi.com

Table 1: Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) by Rhodococcus opacus PD630

HydrocarbonDegradation Percentage (after 7 days)
Naphthalene72%
Phenanthrene79%
Fluoranthene75%

This table illustrates the high degradation efficiency of Rhodococcus opacus for several common PAHs, highlighting the effectiveness of the metabolic pathways in which this compound is an intermediate. mdpi.com

Environmental Fate and Transformation Studies of Aromatic Compounds via this compound Intermediates

The formation of this compound is a pivotal step in determining the environmental fate of a multitude of aromatic pollutants. The 3-oxoadipate pathway, in which it is an intermediate, represents a significant mechanism for the natural attenuation of these compounds in soil and aquatic environments. The persistence of aromatic hydrocarbons in the environment is a major concern due to their potential toxicity. nih.gov The microbial conversion of these compounds into central metabolites like this compound is a key process that leads to their eventual mineralization to carbon dioxide and water.

The transformation of aromatic compounds through this pathway is a multi-step process. For example, the degradation of benzoate (B1203000) and salicylate (B1505791) proceeds through the catechol branch of the 3-oxoadipate pathway, while other compounds enter through the protocatechuate branch. nih.gov Both branches converge at the level of 3-oxoadipyl-CoA, which is formed from 3-oxoadipate, the product of the hydrolysis of this compound. genome.jp

Understanding the genetics and regulation of the enzymes involved in this pathway, such as the 3-oxoadipate enol-lactonase that acts on this compound, is crucial for predicting the environmental behavior of aromatic contaminants. genome.jp The presence and activity of microbial populations possessing a functional 3-oxoadipate pathway can significantly influence the persistence and potential for bioaccumulation of these pollutants.

Table 2: Examples of Aromatic Compounds Degraded via the 3-Oxoadipate Pathway

Compound ClassSpecific Examples
Monocyclic Aromatic HydrocarbonsBenzoate, Salicylate, Toluene
Polycyclic Aromatic HydrocarbonsNaphthalene, Phenanthrene, Anthracene
Methylaromatics4-Methylcatechol

This table provides a non-exhaustive list of aromatic compounds that are known to be channeled into the 3-oxoadipate pathway, leading to the formation of intermediates like this compound. nih.govnih.govunesp.br

Bioremediation Strategies Employing Microorganisms Capable of this compound Metabolism

The metabolic capability of microorganisms to degrade aromatic hydrocarbons via the 3-oxoadipate pathway is harnessed for environmental bioremediation. Bioremediation is a sustainable and cost-effective technology that utilizes the metabolic potential of microorganisms to clean up contaminated sites. Strains of bacteria like Pseudomonas putida and Rhodococcus opacus are prime candidates for such applications due to their robust degradative abilities. als-journal.comnih.gov

Research has focused on optimizing the conditions for hydrocarbon degradation by these microorganisms to enhance the efficiency of bioremediation processes. Factors such as incubation period, temperature, and pH have been shown to significantly influence the rate of degradation. For instance, studies with Pseudomonas putida have identified optimal conditions for the bioremediation of crude oil. als-journal.comresearchgate.netals-journal.com

Table 3: Optimization of Hydrocarbon Degradation by Pseudomonas putida

ParameterConditionHydrocarbon Degradation (%)
Incubation Period3 days40.66%
6 days68.33%
9 days88.33%
12 days47.33%
Temperature25°C50.00%
30°C-
35°C80.55%
40°C-
pH652.00%
772.00%
844.00%
939.30%

This interactive table presents data on the optimization of crude oil degradation by Pseudomonas putida, demonstrating how environmental factors can be manipulated to improve bioremediation outcomes. als-journal.comals-journal.com

Furthermore, some microorganisms, like Rhodococcus opacus PD630, not only degrade hydrocarbons but also convert them into valuable bioproducts such as triacylglycerols (TAGs), which can be used for biodiesel production. This dual capability offers a promising approach for integrated bioremediation and resource recovery. mdpi.com

Future Research Trajectories and Unexplored Avenues for 5 Oxo 4,5 Dihydro 2 Furylacetate

Exploration of Novel Enzymatic Pathways and their Regulatory Networks

While the β-ketoadipate pathway is a well-established route for the catabolism of aromatic compounds leading to the formation of 5-Oxo-4,5-dihydro-2-furylacetate, the potential for discovering novel enzymatic pathways and regulatory networks remains a fertile area of research. nih.govresearchgate.netnih.gov The vast metabolic diversity of microorganisms suggests that alternative or modified pathways for the synthesis and conversion of this compound may exist in nature. nih.gov

Future research should focus on:

Discovering Novel Enzymes: Prospecting for novel enzymes in diverse microbial genomes and metagenomes could reveal alternative enzymatic reactions for the production or transformation of this compound. This could include enzymes with different substrate specificities, improved catalytic efficiencies, or novel reaction mechanisms.

Investigating Uncharacterized Pathway Variants: The organization of genes in the β-ketoadipate pathway can vary significantly between different microbial species. frontiersin.org A thorough investigation of these variations may uncover novel regulatory elements and alternative enzymatic steps.

Elucidating Regulatory Mechanisms: The expression of the β-ketoadipate pathway is tightly regulated in response to the presence of aromatic compounds. researchgate.netoup.comsemanticscholar.org Future studies should aim to unravel the intricate regulatory networks that control the flux of metabolites through this pathway, with a specific focus on the enzymes directly involved with this compound. This includes identifying and characterizing transcriptional regulators, understanding the role of small molecule effectors, and elucidating post-transcriptional and post-translational regulatory mechanisms. researchgate.netoup.com

A deeper understanding of these novel pathways and their regulation will not only expand our fundamental knowledge of microbial metabolism but also provide new tools for metabolic engineering and synthetic biology applications.

Application of Omics Technologies to Elucidate Metabolic Roles

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to investigate the metabolic roles of this compound in a comprehensive and high-throughput manner. nih.govnih.govfrontiersin.orgoup.comsemanticscholar.orgnih.govresearchgate.netasm.orgfrontiersin.orgharvard.edubiorxiv.orgmdpi.com These technologies can provide a global view of the cellular processes affected by the presence or absence of this compound.

Future research leveraging omics technologies could include:

Comparative Transcriptomics: By comparing the gene expression profiles of microorganisms grown in the presence and absence of this compound or its precursors, researchers can identify genes and pathways that are transcriptionally regulated by this compound. oup.comsemanticscholar.org This can provide insights into its signaling roles and its impact on global gene expression.

Proteomic Analysis: Proteomic studies can identify the proteins that are differentially expressed in response to this compound. frontiersin.orgnih.govresearchgate.netharvard.edubiorxiv.orgmdpi.com This can reveal not only the enzymes directly involved in its metabolism but also other proteins whose functions are indirectly affected, such as stress response proteins or transporters. researchgate.netasm.org

Metabolomic Profiling: Metabolomics can be used to precisely measure the intracellular and extracellular concentrations of this compound and other related metabolites. nih.gov This can help to quantify metabolic fluxes, identify metabolic bottlenecks, and discover previously unknown metabolic intermediates.

Integrative Omics Approaches: Combining data from multiple omics platforms will provide a more complete and systems-level understanding of the metabolic network surrounding this compound. This integrated approach can help to build more accurate metabolic models and to identify novel targets for metabolic engineering.

Omics TechnologyPotential Application for this compound ResearchKey Insights to be Gained
Genomics Sequencing and comparison of genomes from diverse microorganisms capable of metabolizing aromatic compounds.Identification of novel genes and gene clusters involved in the synthesis and degradation of the compound.
Transcriptomics Analysis of global gene expression changes in response to the presence of this compound.Understanding the regulatory networks controlling its metabolism and its potential role as a signaling molecule.
Proteomics Identification and quantification of proteins whose expression levels change in the presence of the compound.Revealing the key enzymes and transporters involved in its metabolic pathway, as well as associated stress responses.
Metabolomics Quantification of intracellular and extracellular levels of this compound and related metabolites.Mapping metabolic fluxes, identifying metabolic bottlenecks, and discovering novel metabolic intermediates.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Computational chemistry and molecular modeling are indispensable tools for gaining a detailed, atomistic understanding of the enzymatic reactions involving this compound. wur.nlwur.nlresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govresearchgate.netfrontiersin.org These methods can complement experimental studies by providing insights into reaction mechanisms, transition states, and the factors that determine enzyme specificity and efficiency.

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the enzymes that produce and consume this compound, such as muconate cycloisomerase. researchgate.netnih.govresearchgate.netfrontiersin.org These simulations can reveal how the enzyme's structure fluctuates over time, how the substrate binds to the active site, and how the product is released.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods allow for the study of the enzymatic reaction itself with high accuracy. wur.nlresearchgate.netacs.org By treating the active site with quantum mechanics and the rest of the enzyme with molecular mechanics, researchers can model the bond-breaking and bond-forming events that occur during catalysis. This can provide a detailed understanding of the reaction mechanism of enzymes like catechol 1,2-dioxygenase. wur.nlresearchgate.netacs.org

Enzyme Redesign and Engineering: The insights gained from computational studies can be used to guide the rational design of new enzymes with improved properties. For example, by understanding the factors that control substrate specificity, researchers could engineer enzymes to accept novel substrates or to produce valuable chemicals.

Computational MethodApplication to Enzymes Metabolizing this compoundPotential Discoveries
Molecular Docking Predicting the binding mode of this compound and its precursors to the active sites of relevant enzymes.Identifying key amino acid residues involved in substrate recognition and binding.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of enzymes like muconate cycloisomerase in complex with substrates and products.Understanding conformational changes during the catalytic cycle and the role of protein dynamics in catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the chemical reaction steps of enzymes such as catechol 1,2-dioxygenase at a quantum mechanical level.Elucidating detailed reaction mechanisms, identifying transition states, and calculating activation energies.

Investigation of the Compound's Biological Roles in Diverse Microbial Ecologies

The β-ketoadipate pathway, and by extension this compound, is known to be important for the degradation of lignin-derived aromatic compounds in soil and marine environments. frontiersin.orgmdpi.comnih.govbiorxiv.orgnih.gov However, the specific ecological roles and the prevalence of this compound in a wider range of microbial communities remain largely unexplored.

Future ecological research directions include:

Metagenomic and Metatranscriptomic Surveys: Analyzing environmental DNA and RNA from diverse habitats, such as soil, marine sediments, and the gut microbiomes of various organisms, can reveal the distribution and activity of the genes and pathways involved in the metabolism of this compound. frontiersin.orgmdpi.comnih.govbiorxiv.orgnih.gov This can provide a global picture of its ecological significance.

Stable Isotope Probing (SIP): SIP is a powerful technique to trace the flow of specific substrates through a microbial community. By feeding a community with a labeled precursor of this compound, researchers can identify the specific microorganisms that are actively metabolizing this compound.

Interspecies Interactions: The breakdown of complex aromatic polymers often involves the synergistic action of multiple microbial species. Future research should investigate the role of this compound as a potential signaling molecule or a shared metabolite in these complex microbial consortia.

Potential for Synthetic Biology Applications in Chemical Production

The β-ketoadipate pathway represents a versatile platform for the production of a wide range of valuable chemicals from renewable resources like lignin. researchgate.netnih.govpnas.orgbiorxiv.orgrsc.orgrsc.orgsemanticscholar.orgnih.govfrontiersin.orgepo.org By harnessing the power of synthetic biology and metabolic engineering, researchers can rewire this pathway to produce biofuels, bioplastics, and other specialty chemicals. researchgate.netnih.govpnas.orgbiorxiv.orgrsc.orgrsc.orgsemanticscholar.orgnih.govfrontiersin.orgepo.org

Exciting future avenues in synthetic biology include:

Production of Novel Biopolymers: The unique chemical structure of this compound and its derivatives could be exploited to create novel bioplastics with unique properties. nih.gov

Biosynthesis of Advanced Biofuels: By introducing novel enzymatic steps downstream of this compound, it may be possible to produce advanced biofuels with improved energy density and combustion properties.

Development of Biosensors: The regulatory elements that control the expression of the β-ketoadipate pathway could be repurposed to create sensitive and specific biosensors for the detection of aromatic pollutants in the environment.

Engineering Microbial Consortia: Designing synthetic microbial consortia where different species carry out specific steps of a complex production pathway could lead to more efficient and robust bioproduction processes.

The continued exploration of this compound and its associated metabolic pathways holds immense promise for advancing our understanding of microbial metabolism and for developing sustainable biotechnological solutions to some of the world's most pressing challenges.

Q & A

Q. What spectroscopic methods are recommended for characterizing 5-Oxo-4,5-dihydro-2-furylacetate?

To confirm the structure and purity, employ a combination of:

  • 1H and 13C NMR spectroscopy (in deuterated solvents like DMSO-d6 or CDCl3) to analyze proton and carbon environments .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700–1750 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) or published analogs to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Use personal protective equipment (PPE) : gloves, lab coats, and goggles.
  • Work in a fume hood to avoid inhalation. If exposed, move to fresh air immediately and seek medical attention .
  • For spills, neutralize with inert absorbents and dispose of as hazardous waste. Avoid skin/eye contact; rinse thoroughly with water for 15 minutes if exposed .

Q. How can researchers optimize the synthesis of this compound?

  • Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purify via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound under acidic vs. basic conditions be resolved?

  • Conduct kinetic studies with controlled pH buffers to isolate rate-determining steps.
  • Use isotopic labeling (e.g., deuterated solvents or 18O tracing) to track mechanistic pathways .
  • Validate hypotheses with computational chemistry (e.g., transition state modeling via DFT) to compare activation energies under different conditions .

Q. What methodologies are suitable for studying the environmental degradation of this compound?

  • Simulate degradation in environmental chambers with controlled UV exposure, humidity, and temperature.
  • Analyze degradation products via LC-MS/MS or GC-MS to identify intermediates .
  • Apply quantitative structure-activity relationship (QSAR) models to predict persistence and toxicity .

Q. How can computational tools enhance understanding of this compound’s interactions in biological systems?

  • Perform molecular docking to predict binding affinities with target enzymes or receptors.
  • Use molecular dynamics (MD) simulations to study conformational stability in aqueous or lipid environments .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to correlate computational and experimental results .

Methodological Frameworks

Q. What experimental designs are effective for investigating catalytic applications of this compound?

  • Employ response surface methodology (RSM) to optimize catalytic efficiency and selectivity .
  • Use control groups (e.g., catalyst-free reactions) to isolate catalytic effects.
  • Analyze data with multivariate statistics (e.g., ANOVA) to identify significant variables .

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Standardize solubility tests using OECD guidelines (e.g., shake-flask method in buffered solutions).
  • Compare results across solvents (e.g., water, DMSO, ethanol) and temperatures.
  • Validate via collaborative studies to harmonize protocols and reduce inter-lab variability .

Theoretical Integration

Q. What theoretical frameworks guide research on this compound’s electronic properties?

  • Apply frontier molecular orbital (FMO) theory to predict reactivity sites.
  • Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data .
  • Link findings to broader concepts in organic electrochemistry (e.g., redox potentials, electron transfer mechanisms) .

Q. How can researchers align studies of this compound with sustainable chemistry principles?

  • Evaluate synthetic routes using green chemistry metrics (e.g., atom economy, E-factor).
  • Explore biocatalytic pathways (e.g., enzyme-mediated synthesis) to reduce waste .
  • Incorporate life cycle assessment (LCA) to quantify environmental impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4,5-dihydro-2-furylacetate
Reactant of Route 2
5-Oxo-4,5-dihydro-2-furylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.